molecular formula C13H16BrN3O2 B6270899 tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate CAS No. 2648948-90-5

tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate

Cat. No.: B6270899
CAS No.: 2648948-90-5
M. Wt: 326.2
InChI Key:
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Description

tert-Butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield an intermediate compound.

    Protection: The intermediate is then converted to its N-Boc (tert-butoxycarbonyl) derivative.

    Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain an alcohol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formylation at 4-Position: Introduction of a formyl group at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzodiazole ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced forms of the benzodiazole ring.

    Hydrolysis: Deprotected amine and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Chemical Biology: The compound is utilized in the design of chemical probes for studying cellular processes and pathways.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites on proteins. This binding can modulate the activity of the target protein, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-bromo-1H-indol-2-yl)carbamate
  • tert-Butyl N-(4-chloro-1H-indol-2-yl)carbamate
  • tert-Butyl N-(4-fluoro-1H-indol-2-yl)carbamate

Uniqueness

tert-Butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is unique due to the presence of the benzodiazole ring, which imparts distinct electronic and steric properties compared to indole-based carbamates. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

2648948-90-5

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.2

Purity

85

Origin of Product

United States

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